Calenduloside E

Description

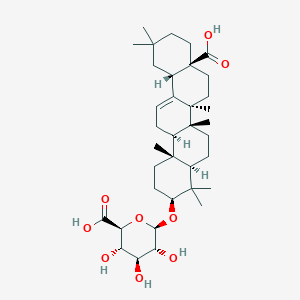

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O9/c1-31(2)14-16-36(30(42)43)17-15-34(6)19(20(36)18-31)8-9-22-33(5)12-11-23(32(3,4)21(33)10-13-35(22,34)7)44-29-26(39)24(37)25(38)27(45-29)28(40)41/h8,20-27,29,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43)/t20-,21-,22+,23-,24-,25-,26+,27-,29+,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCHKMAZAWJNBJ-RCYXVVTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180668 | |

| Record name | Calenduloside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26020-14-4 | |

| Record name | Calenduloside E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26020-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calenduloside E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026020144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calenduloside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALENDULOSIDE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184358RYCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action for Calenduloside E

An In-depth Technical Guide on the Mechanism of Action of Calenduloside E

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring triterpenoid saponin found in various plants, including Aralia elata and Calendula officinalis.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

This compound exerts its biological effects through multiple, interconnected pathways. The primary mechanisms identified to date involve the induction of apoptosis in cancer cells, modulation of inflammatory responses, and protection against ischemia-reperfusion injury in cardiovascular tissues.

Anticancer Activity: Induction of Apoptosis

A derivative of this compound, this compound 6'-methyl ester, has demonstrated significant cytotoxic effects on cancer cells.[3][4][5] The primary mechanism is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Pathway:

The apoptotic cascade initiated by this compound 6'-methyl ester involves the activation of a series of caspases.[3] The process begins with the activation of initiator caspases-8 and -9, which in turn activate the executioner caspase-3. Activated caspase-3 then cleaves essential cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[3][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

The Anti-inflammatory Potential of Pentacyclic Triterpenoid Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of pentacyclic triterpenoid saponins. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes the current understanding of the mechanisms of action, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction

Pentacyclic triterpenoid saponins are a large and structurally diverse class of natural products found in a wide variety of plants.[1][2] Traditionally, many plants containing these compounds have been used in folk medicine to treat a range of inflammatory ailments.[1][2] Modern scientific research has begun to validate these traditional uses, demonstrating that pentacyclic triterpenoid saponins possess significant anti-inflammatory properties. Their mechanism of action is often multifaceted, involving the modulation of key signaling pathways that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide will delve into the specifics of these mechanisms and provide practical information for researchers in the field.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of various pentacyclic triterpenoid saponins have been quantified in numerous studies. The following tables summarize key data, including IC50 values and percentage inhibition of major inflammatory mediators.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Pentacyclic Triterpenoid Saponins

| Compound | Assay | Cell Line | Stimulant | Target | IC50 / Inhibition | Reference |

| Asiatic Acid | IKKβ Kinase Assay | Cell-free | - | IKKβ | - | [3] |

| Corosolic Acid | NF-κB Luciferase Assay | RAW 264.7 | LPS | NF-κB | Markedly reduced at 50 μM | [3] |

| Ursolic Acid | IKKβ Kinase Assay | Cell-free | - | IKKβ | 69 μM | [3] |

| Ginsenoside Rd | NF-κB Luciferase Assay | HepG2 | TNF-α | NF-κB | Potent inhibition | [4] |

| Ginsenoside Km | NF-κB Luciferase Assay | HepG2 | TNF-α | NF-κB | Potent inhibition | [4] |

| Betulin | NF-κB Pathway | - | - | IKK phosphorylation, p65 translocation | Inhibition | [5] |

| Glycyrrhizic acid | NF-κB Pathway | - | - | NF-κB-DNA binding | Inhibition | [5] |

Table 2: In Vivo Anti-inflammatory Effects of Pentacyclic Triterpenoid Saponins

| Compound | Animal Model | Assay | Dosage | Inhibition of Edema (%) | Reference |

| Not specified | Rat | Carrageenan-induced paw edema | - | - |

Key Signaling Pathways in Anti-inflammatory Action

Pentacyclic triterpenoid saponins exert their anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the expression of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target inflammatory genes.[5] Pentacyclic triterpenoids have been shown to inhibit this pathway at various points, including the inhibition of IKK activity and the nuclear translocation of NF-κB.[3][5]

Caption: Inhibition of the NF-κB signaling pathway by pentacyclic triterpenoid saponins.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[6] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators. Triterpenoid saponins have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of ERK, JNK, and/or p38.[7][8][9]

Caption: Modulation of the MAPK signaling pathway by pentacyclic triterpenoid saponins.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to assess the anti-inflammatory properties of pentacyclic triterpenoid saponins.

In Vitro Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture:

-

Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Experimental Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[10]

-

Pre-treat the cells with various concentrations of the test pentacyclic triterpenoid saponin for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours.

-

After incubation, collect the cell culture supernatant.

-

To 100 µL of the supernatant in a new 96-well plate, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the plate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.

-

Caption: Workflow for the in vitro nitric oxide (NO) assay.

This protocol details the quantification of pro-inflammatory cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample Preparation:

-

Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with or without the test saponins, as described in the NO assay protocol.

-

Centrifuge the supernatants to remove any cells or debris.

-

-

ELISA Procedure (General Protocol for Sandwich ELISA):

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) and incubate overnight at 4°C.

-

Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Wash the plate.

-

Add standards of known cytokine concentrations and the prepared cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

This method is used to determine the protein levels of key inflammatory enzymes.

-

Cell Lysis and Protein Quantification:

-

After treatment and stimulation, wash the RAW 264.7 cells with cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

-

Western Blot Procedure:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

In Vivo Anti-inflammatory Assay

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[11]

-

Animals:

-

Use male Wistar or Sprague-Dawley rats weighing 150-200g.

-

Acclimatize the animals for at least one week before the experiment.

-

House the animals under standard laboratory conditions with free access to food and water.

-

-

Experimental Procedure:

-

Fast the rats overnight before the experiment.

-

Administer the test pentacyclic triterpenoid saponin or the vehicle (control group) orally or intraperitoneally. A standard anti-inflammatory drug, such as indomethacin (10 mg/kg), should be used as a positive control.

-

After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[2]

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated for each group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

References

- 1. Anti-inflammatory actions of pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Anti-Inflammatory Actions of Pentacyclic Triterpenes | Semantic Scholar [semanticscholar.org]

- 3. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total saponins from Rhizoma Panacis Majoris inhibit proliferation, induce cell cycle arrest and apoptosis and influence MAPK signalling pathways on the colorectal cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. openalex.org [openalex.org]

- 11. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptosis Induction by Calenduloside E: A Technical Guide to the Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the pro-apoptotic effects of Calenduloside E, a pentacyclic triterpenoid saponin. The focus is on the core signaling pathways activated by this compound, with a particular emphasis on its action in cancer cells. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling cascades.

Introduction to this compound and its Pro-Apoptotic Activity

This compound is a natural compound that has demonstrated significant anti-inflammatory and, notably, pro-apoptotic activities in various cell types. A derivative, this compound 6'-methyl ester, has shown potent cytotoxic effects against cancer cells by inducing programmed cell death, also known as apoptosis. This process is crucial for eliminating damaged or cancerous cells and is a key target for cancer therapeutic development. This compound 6'-methyl ester has been found to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of a cascade of caspases, which are the executioners of this cell death program.

Core Apoptotic Signaling Pathways Activated by this compound

This compound 6'-methyl ester triggers apoptosis through a dual mechanism, engaging both the intrinsic and extrinsic signaling pathways, which converge at the activation of executioner caspases.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While the specific death receptors involved in this compound-induced apoptosis are yet to be fully elucidated, the activation of caspase-8 is a hallmark of this pathway.[1]

Key steps:

-

Initiation: It is hypothesized that this compound treatment leads to the upregulation of death receptors or their ligands, or enhances the sensitivity of cancer cells to existing death signals.

-

DISC Formation: This leads to the formation of the Death-Inducing Signaling Complex (DISC).

-

Caspase-8 Activation: Within the DISC, pro-caspase-8 is cleaved and activated.

-

Executioner Caspase Activation: Activated caspase-8 directly cleaves and activates executioner caspases, such as caspase-3.[1]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is centered around the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of cell fate.

Key steps:

-

Regulation of Bcl-2 Family Proteins: While direct evidence in CT-26 colon carcinoma cells is pending, studies on this compound analogues in other cell types have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio is a critical event in the initiation of the intrinsic pathway.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), leading to the formation of the apoptosome, which then recruits and activates pro-caspase-9.[1]

-

Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3.[1]

Convergence and Execution Phase

Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, primarily caspase-3.[1]

Key events:

-

Caspase-3 Activation: Caspase-3 is activated through cleavage by initiator caspases (caspase-8 and caspase-9).

-

PARP Cleavage: Activated caspase-3 cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis.[1]

-

Cellular Disassembly: The cleavage of cellular proteins by executioner caspases leads to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound 6'-methyl ester have been quantified in various studies. The following tables summarize key findings in CT-26 mouse colon carcinoma cells.

| Parameter | This compound 6'-methyl ester Concentration (µM) | Result | Reference |

| Cell Viability (IC50) | ~10 | 50% inhibition of cell growth after 24h | [1] |

| Sub-G1 Cell Population (Apoptotic Cells) | 2.5 | 5.1% | [1] |

| 5 | 6.4% | [1] | |

| 10 | 53.1% | [1] | |

| 25 | 99.1% | [1] |

Table 1: Effect of this compound 6'-methyl ester on Cell Viability and Apoptosis in CT-26 Cells.

| Protein | Treatment | Observation | Reference |

| Cleaved Caspase-8 | 10 µM this compound 6'-methyl ester (3-12h) | Increased levels over time | [1] |

| Pro-caspase-9 | 10 µM this compound 6'-methyl ester (3-12h) | Decreased levels over time | [1] |

| Cleaved Caspase-3 | 10 µM this compound 6'-methyl ester (3-12h) | Increased levels over time | [1] |

| Cleaved PARP | 10 µM this compound 6'-methyl ester (3-12h) | Increased levels over time | [1] |

Table 2: Effect of this compound 6'-methyl ester on Key Apoptotic Proteins in CT-26 Cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed CT-26 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C.

-

Treatment: Replace the medium with serum-free DMEM containing various concentrations of this compound 6'-methyl ester (e.g., 2.5, 5, 10, 25 µM). Incubate for 24 hours.

-

MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed CT-26 cells in a 6-well plate at a density of 3 x 10^5 cells/well and incubate for 24 hours. Treat the cells with 10 µM this compound 6'-methyl ester for 6 hours in serum-free DMEM.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. FITC-Annexin V positive, PI negative cells are in early apoptosis. FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Seeding and Treatment: Grow CT-26 cells on coverslips in a 6-well plate and treat with 10 µM this compound 6'-methyl ester for 12 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescein-dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope. TUNEL-positive cells will exhibit green fluorescence.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect the levels of specific proteins involved in the apoptotic cascade.

-

Cell Lysis: Treat CT-26 cells with 10 µM this compound 6'-methyl ester for various time points (e.g., 3, 6, 9, 12 hours). Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on a 10-15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, -8, -9, and PARP overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key apoptotic pathways and a typical experimental workflow.

Caption: Apoptosis signaling pathways activated by this compound.

Caption: Experimental workflow for Western Blot analysis.

References

Calenduloside E: A Technical Overview of its Discovery, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calenduloside E, a naturally occurring pentacyclic triterpenoid saponin, has emerged as a compound of significant interest in biomedical research. Initially isolated from various plant species, it has demonstrated a wide array of biological activities, including anti-inflammatory, anti-apoptotic, and cardioprotective effects. This technical guide provides a comprehensive overview of the discovery, characterization, and known biological functions of this compound, with a focus on its therapeutic potential. Detailed summaries of its physicochemical properties, biological activities with corresponding quantitative data, and the signaling pathways it modulates are presented. Methodologies for key experiments are outlined to provide a foundational understanding for future research and development.

Discovery and Sourcing

This compound is a natural product that can be extracted from a variety of plant species. It has been identified in the bark and roots of Aralia ovata and Aralia elata (Miq.) Seem, as well as in Acanthopanax sessiliflorus fruits and Calendula officinalis (Marigold).[1][2][3][4] Its classification as a pentacyclic triterpenoid saponin places it in a class of compounds known for their diverse pharmacological effects.[1]

Physicochemical Characterization

The structural elucidation of this compound was accomplished through various spectroscopic methods, including Infrared (IR) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₆O₉ | [3][5] |

| Molecular Weight | 632.8 g/mol | [3] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [3] |

| CAS Number | 26020-14-4 | [3] |

| Class | Pentacyclic Triterpenoid Saponin | [1] |

Biological Activity and Therapeutic Potential

This compound has been shown to possess multiple biological activities, making it a promising candidate for further investigation in drug development.

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory properties.[1] It has been shown to alleviate atherosclerosis by regulating macrophage polarization and to reduce cellular inflammatory responses by inhibiting the ROS-mediated JAK1-STAT3 pathway.[1] In a model of acute liver injury, this compound demonstrated protective effects.[1]

Table 2: Anti-inflammatory and Related Activities of this compound

| Activity | Model System | Key Findings | Concentration/Dose | Source |

| Macrophage Polarization Inhibition | In vitro | Inhibits glycolysis-mediated M1 macrophage polarization. | 1.25 µg/mL | [1] |

| Hepatoprotective Effect | LPS/D-GalN-induced AML12 and LX2 cells | Alleviates cell damage. | 1 µM | [1] |

| Inflammasome Inhibition | AML-12 cells stimulated by lipid mixture | Inhibits inflammasome activation and pyroptosis. | 0-16 µM | [1] |

Cardioprotective Effects

A significant area of research for this compound is its role in cardiovascular protection. It has been shown to alleviate myocardial ischemia/reperfusion injury by inhibiting calcium overload through the promotion of interaction between L-type calcium channels and Bcl-2 related apoptosis genes.[1] Furthermore, it improves mitochondrial function by regulating the AMPK-SIRT3 pathway.[1][6] Another study indicates that this compound protects against myocardial ischemia-reperfusion injury by enhancing autophagy and inhibiting L-type Ca2+ channels through BAG3.[7]

Anti-cancer Activity (this compound 6'-methyl ester)

A derivative, this compound 6'-methyl ester, has been investigated for its anti-cancer properties. It induces apoptosis in CT-26 mouse colon carcinoma cells and has been shown to inhibit tumor growth in a xenograft animal model.[2][8]

Table 3: Anti-cancer Activity of this compound 6'-methyl ester

| Activity | Model System | Key Findings | Concentration/Dose | Source |

| Cytotoxicity | CT-26 mouse colon carcinoma cells | Dose-dependent inhibition of cell viability. | 2.5, 5, 10, 15, 20, 25 µM | [2] |

| Apoptosis Induction | CT-26 mouse colon carcinoma cells | Increased annexin-V positive cells and sub-G1 population. | 2.5, 5, 10, 25 µM | [2] |

| Tumor Growth Inhibition | CT-26 allograft bearing BALB/c mice | Reduced tumor volume and weight. | 0.6 and 6 mg/kg/day | [2] |

Experimental Methodologies

Isolation and Purification

While a detailed, step-by-step protocol for the initial discovery is not available in the provided literature, the general procedure for isolating this compound and its derivatives from plant material involves the following steps:

Caption: General workflow for the isolation of this compound derivatives.

The process typically begins with the extraction of the plant material using a suitable solvent, followed by fractionation and subsequent purification using various chromatographic techniques to yield the pure compound.

Structural Characterization

The identification and structural confirmation of this compound and its derivatives are carried out using a combination of spectroscopic techniques as mentioned in Section 2.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound 6'-methyl ester on CT-26 cells was determined using an MTT assay.[2]

-

CT-26 cells were treated with different concentrations of this compound 6'-methyl ester (2.5, 5, 10, 15, 20, and 25 µM) for 24 hours.

-

Cell viability was measured using the MTT assay, which is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.

Apoptosis Assays

Apoptosis induction by this compound 6'-methyl ester was confirmed through several methods:[2][8]

-

Annexin-V and Propidium Iodide (PI) Staining: Cells were stained with Annexin-V-FITC and PI and analyzed by flow cytometry to detect early and late apoptotic cells.

-

Sub-G1 Cell Population Analysis: The DNA content of cells was measured by flow cytometry after PI staining to quantify the sub-G1 apoptotic cell population.

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to detect DNA fragmentation in apoptotic cells.

-

DNA Fragmentation Assay: A qualitative assessment of DNA fragmentation was performed.

Western Blot Analysis

To investigate the molecular mechanisms of apoptosis, western blotting was used to detect the cleavage of caspases-8, -9, -3, and poly ADP-ribose polymerase (PARP).[2]

-

Cells were lysed, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was incubated with primary antibodies against caspase-3, -8, -9, PARP, and a loading control (e.g., actin).

-

A horseradish peroxidase-conjugated secondary antibody was used for detection with an enhanced chemiluminescence system.

In Vivo Tumor Xenograft Model

The anti-tumor activity of this compound 6'-methyl ester was evaluated in a CT-26 allograft colon carcinoma animal model.[2]

-

BALB/c mice were subcutaneously injected with CT-26 cells.

-

Once tumors were established, mice were treated daily with peritumor injections of this compound 6'-methyl ester (0.6 and 6 mg/kg/day) or a control vehicle.

-

Tumor volume and weight were measured to assess the inhibitory effect of the compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Caption: Key signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation. Its anti-inflammatory, cardioprotective, and (for its derivative) anti-cancer properties, mediated through various signaling pathways, highlight its potential for the development of new therapeutic agents. Future research should focus on elucidating the detailed mechanisms of action, conducting more extensive preclinical studies, and exploring its potential in other disease models. The development of efficient and scalable methods for its synthesis or extraction will also be crucial for advancing its clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C36H56O9 | CID 176079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound Ameliorates Myocardial Ischemia-Reperfusion Injury through Regulation of AMPK and Mitochondrial OPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hypoglycemic Activity of Oleanolic Acid Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hypoglycemic activities of oleanolic acid (OA) and its glycosides. Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in numerous medicinal and dietary plants. Both OA and its glycosidic forms have demonstrated significant potential in the management of hyperglycemia and related metabolic disorders. This document details their mechanisms of action, summarizes key quantitative data from various studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Mechanisms of Hypoglycemc Activity

Oleanolic acid glycosides exert their glucose-lowering effects through a multi-targeted approach, influencing various physiological and cellular processes. These mechanisms are not mutually exclusive and often work synergistically to improve glycemic control.

-

Inhibition of Carbohydrate-Digesting Enzymes: A primary mechanism is the inhibition of enteric enzymes like α-glucosidase and α-amylase.[1] By blocking these enzymes in the small intestine, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which in turn reduces postprandial hyperglycemia.[1]

-

Modulation of Insulin Signaling: Oleanolic acid and its derivatives have been shown to enhance insulin sensitivity in peripheral tissues like skeletal muscle and liver. This is achieved by modulating key components of the insulin signaling cascade, particularly the IRS/PI3K/Akt pathway, leading to increased glucose uptake and utilization.[2][3]

-

Activation of AMPK Pathway: Oleanolic acid is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] Activated AMPK stimulates glucose uptake, enhances fatty acid oxidation, and suppresses hepatic gluconeogenesis, collectively contributing to lower blood glucose levels.[2][6]

-

Regulation of Glucose Transport: A downstream effect of both the insulin and AMPK signaling pathways is the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and fat cells.[2][7] This process is crucial for facilitating the entry of glucose from the bloodstream into cells.

-

Gastrointestinal Effects: Certain oleanolic acid glycosides have been found to suppress the rate of gastric emptying and inhibit glucose transport across the brush border of the small intestine.[8][9] This slows the absorption of dietary glucose, blunting the sharp rise in blood sugar after a meal.

-

Antioxidant and Anti-inflammatory Actions: Chronic hyperglycemia is associated with increased oxidative stress and inflammation, which contribute to insulin resistance. Oleanolic acid exhibits potent antioxidant and anti-inflammatory properties, partly by activating the Nrf2 transcription factor and inhibiting the NF-κB pathway, thereby protecting cells from damage and preserving insulin sensitivity.[10][11]

Quantitative Data on Hypoglycemic Effects

The following tables summarize quantitative data from various studies, highlighting the efficacy of oleanolic acid and its derivatives as hypoglycemic agents.

Table 1: In Vitro α-Glucosidase Inhibition by Oleanolic Acid and Derivatives

| Compound | IC50 Value (µM) | Source Organism / Type | Reference |

| Oleanolic Acid | 5.0 | Monotheca buxifolia | [12][13] |

| Oleanolic Acid | 10 - 15 | - | [1] |

| Acarbose (Control) | 38.25 | - | [12][13] |

| Dihydroxy-olide derivative of OA | Potent (Specific value not stated) | Synthetic | |

| N-methylpiperazine methylated 2,3-indolo-oleanolic propargyl amide | Ki = 3.01 | Synthetic | [14] |

Table 2: In Vivo Hypoglycemic Effects of Oleanolic Acid

| Animal Model | Treatment and Dosage | Duration | Key Findings | Reference |

| Alloxan-induced diabetic rats | Oleanolic Acid (60 and 100 mg/kg) | 40 days | Significantly lowered blood glucose; Reduced TC, TG, LDL-c; Increased HDL-c. | |

| Streptozotocin-induced diabetic rats | Oleanolic Acid (80 mg/kg) | 14 days | Enhanced insulin-stimulated hypoglycemic effects; Increased GS expression in skeletal muscle. | |

| High-fructose diet-fed rats | Oleanolic Acid | - | Increased plasma adiponectin (1.19-fold); Upregulated AMPK gene expression (3.98-fold) and GLUT-4 gene expression (1.5-fold). | [6] |

| Oral glucose-loaded rats | Oleanolic acid 3-O-glucuronide | Acute | Inhibited the increase in serum glucose. | [8][9] |

Key Experimental Protocols

This section provides detailed methodologies for common experiments used to evaluate the hypoglycemic activity of oleanolic acid glycosides.

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

-

Enzyme and Substrate Preparation: An α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae) is prepared in a phosphate buffer (e.g., 50-100 mM, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of the test compound (dissolved in DMSO, then diluted with buffer) at various concentrations.[12]

-

Add 70 µL of phosphate buffer.[12]

-

Add 10 µL of the α-glucosidase enzyme solution (e.g., 0.0234 units).[12]

-

Pre-incubate the mixture at 37°C for 10 minutes.[12]

-

Initiate the reaction by adding 10 µL of the pNPG substrate solution (e.g., 0.5 mM).[12]

-

Incubate the plate at 37°C for an additional 10-30 minutes.

-

-

Measurement and Analysis:

-

The reaction is stopped by adding a solution like sodium carbonate (Na₂CO₃).

-

The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm.

-

Acarbose is typically used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve.

-

This test evaluates the effect of a compound on glucose metabolism in an animal model after an oral glucose challenge.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Diabetes can be induced using agents like streptozotocin (STZ) or alloxan.

-

Acclimatization and Fasting: Animals are acclimatized to laboratory conditions and then fasted overnight (12-16 hours) with free access to water before the experiment.

-

Experimental Groups: Animals are divided into groups: a normal control, a diabetic control, a positive control (e.g., treated with metformin), and one or more test groups receiving different doses of the oleanolic acid glycoside.

-

Dosing and Glucose Challenge:

-

The test compound or vehicle is administered orally (p.o.) to the respective groups.

-

After a specific period (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally to all animals.

-

-

Blood Sampling and Analysis:

-

Blood samples are collected from the tail vein at baseline (0 min) and at various time points after the glucose load (e.g., 30, 60, 90, and 120 minutes).

-

Blood glucose levels are measured immediately using a glucometer.

-

The data are used to plot a glucose tolerance curve (blood glucose vs. time). The area under the curve (AUC) is often calculated to quantify the overall glycemic response.

-

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of Akt and AMPK, to elucidate signaling pathways.

-

Sample Preparation: Skeletal muscle or liver tissue from treated and control animals, or cultured cells (e.g., HepG2, L6 myotubes), are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked (e.g., with non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection and Analysis:

-

A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

-

The light signal is captured on X-ray film or with a digital imaging system.

-

The intensity of the protein bands is quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.

-

This assay measures the movement of GLUT4 transporters to the cell surface, a key step in insulin-stimulated glucose uptake.

-

Cell Culture and Transfection: A suitable cell line, such as L6 myoblasts or CHO cells, is used. These cells are often engineered to express a tagged version of GLUT4 (e.g., GLUT4-myc or GLUT4-eGFP) to facilitate detection.

-

Cell Treatment: The cells are serum-starved to establish a basal state, then treated with insulin (positive control), the test compound (e.g., oleanolic acid), or a vehicle control for a specified time.

-

Detection of Surface GLUT4:

-

For myc-tagged GLUT4: Cells are not permeabilized. They are incubated with an anti-myc antibody, which binds only to the GLUT4-myc exposed on the cell surface. This is followed by a fluorescently labeled secondary antibody.

-

For GLUT4-eGFP: The translocation is observed by the movement of the GFP signal from a perinuclear location to the cell membrane.

-

-

Quantification:

-

The amount of GLUT4 on the plasma membrane is quantified. This can be done using fluorescence microscopy and image analysis software, where the fluorescence intensity at the cell periphery is measured. High-content screening platforms can automate this process for thousands of cells.

-

Alternatively, flow cytometry or a cell-based ELISA can be used.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key molecular pathways and experimental processes discussed.

Caption: Insulin signaling pathway and points of enhancement by Oleanolic Acid Glycosides.

Caption: AMPK activation by Oleanolic Acid Glycosides and its metabolic consequences.

Caption: General experimental workflow for an in vivo Oral Glucose Tolerance Test (OGTT).

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Antidiabetic effect of oleanolic acid: a promising use of a traditional pharmacological agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleanolic acid induces metabolic adaptation in cancer cells by activating the AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Oleanolic acid administration on hepatic AMPK, SIRT-1, IL-6 and NF-κB levels in experimental diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iomcworld.com [iomcworld.com]

- 7. Oleanolic acid induces a dual agonist action on PPARγ/α and GLUT4 translocation: A pentacyclic triterpene for dyslipidemia and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antidiabetic Principles of Natural Medicines. III. Structure-Related Inhibitory Activity and Action Mode of Oleanolic Acid Glycosides on Hypoglycemic Activity [jstage.jst.go.jp]

- 9. Antidiabetic principles of natural medicines. III. Structure-related inhibitory activity and action mode of oleanolic acid glycosides on hypoglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical Basis of the Antidiabetic Activity of Oleanolic Acid and Related Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical basis of the antidiabetic activity of oleanolic acid and related pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. als-journal.com [als-journal.com]

- 13. Oleanolic acid (pentacyclic triterpenes) as a potential candidate for α-glycosidase inhibition activity | Javed | Advancements in Life Sciences [submission.als-journal.com]

- 14. mdpi.com [mdpi.com]

The Impact of Calenduloside E on the AMPK-SIRT3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calenduloside E, a triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. Emerging research indicates that one of its key mechanisms of action involves the modulation of the AMP-activated protein kinase (AMPK) and Sirtuin 3 (SIRT3) signaling pathway. This pathway is a critical regulator of cellular energy homeostasis, mitochondrial function, and stress resistance. This technical guide provides an in-depth analysis of the effects of this compound on the AMPK-SIRT3 axis, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

The AMPK-SIRT3 Signaling Pathway

The AMPK-SIRT3 signaling cascade is a pivotal network governing cellular metabolism and mitochondrial health. AMPK, a heterotrimeric protein complex, acts as a cellular energy sensor. It is activated under conditions of low ATP, such as nutrient deprivation or metabolic stress. Once activated, AMPK phosphorylates a variety of downstream targets to restore energy balance by promoting catabolic processes (like glycolysis and fatty acid oxidation) and inhibiting anabolic processes (such as protein and lipid synthesis).

SIRT3 is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in maintaining mitochondrial integrity and function. It deacetylates and activates a wide range of mitochondrial enzymes involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. The interplay between AMPK and SIRT3 is significant; AMPK can increase the cellular NAD+/NADH ratio, thereby activating SIRT3. Activated SIRT3, in turn, can deacetylate and activate downstream targets that contribute to the metabolic benefits orchestrated by AMPK.

Effect of this compound on the AMPK-SIRT3 Pathway

Current research demonstrates that this compound exerts a positive regulatory effect on the AMPK-SIRT3 signaling pathway. Studies have shown that this compound treatment leads to the activation of AMPK, as evidenced by an increase in its phosphorylation. This activation of AMPK is a crucial upstream event that initiates the cascade leading to the modulation of SIRT3 activity and subsequent improvements in mitochondrial function. The activation of this pathway by this compound has been implicated in its protective effects against conditions such as acute liver injury and myocardial ischemia-reperfusion injury[1].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key components of the AMPK-SIRT3 signaling pathway as reported in preclinical studies.

| Parameter | Cell/Tissue Type | Treatment | Observed Effect | Reference |

| p-AMPK/AMPK Ratio | Myocardium (in vivo) | Ischemia/Reperfusion + this compound | Significantly Increased vs. Ischemia/Reperfusion alone | [2] |

| SIRT3 Expression | AML12 and LX2 cells | LPS/D-GalN + this compound (1 µM) | Alleviated decrease in protein expression | [3] |

Note: Specific fold-change values are often presented graphically in the source literature; "Significantly Increased" indicates a statistically significant change as reported in the referenced study.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effect of this compound on the AMPK-SIRT3 signaling pathway.

Cell Culture and Treatment

Objective: To prepare cell cultures for treatment with this compound and subsequent analysis.

Materials:

-

AML12 (mouse hepatocyte) and LX2 (human hepatic stellate) cell lines

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) and D-Galactosamine (D-GalN)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

6-well culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture AML12 and LX2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 6-well plates at a desired density and allow them to adhere overnight.

-

To induce cellular injury, treat the cells with LPS and D-GalN at appropriate concentrations and for a specific duration as determined by preliminary experiments.

-

Following the injury induction period, treat the cells with this compound at a final concentration of 1 µM for 2 hours. Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.

Western Blot Analysis for p-AMPK, AMPK, and SIRT3

Objective: To quantify the protein expression levels of total AMPK, phosphorylated AMPK (p-AMPK), and SIRT3 in cell lysates.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-AMPK, anti-AMPK, anti-SIRT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AMPK, AMPK, SIRT3, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control (β-actin). The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.

SIRT3 Deacetylation Activity Assay

Objective: To measure the enzymatic activity of SIRT3 in the presence or absence of this compound.

Materials:

-

SIRT3 activity assay kit (fluorometric or colorimetric)

-

Recombinant human SIRT3 enzyme

-

Acetylated peptide substrate

-

NAD+

-

Deacetylase inhibitor (as a negative control)

-

This compound

-

Microplate reader

Procedure:

-

Prepare the reaction mixture containing the acetylated peptide substrate, NAD+, and recombinant SIRT3 enzyme in the assay buffer provided with the kit.

-

Add this compound at various concentrations to the reaction wells. Include a vehicle control and a known SIRT3 inhibitor as a negative control.

-

Initiate the reaction and incubate at 37°C for the time specified in the kit protocol.

-

Stop the reaction and add the developer solution, which generates a fluorescent or colorimetric signal proportional to the amount of deacetylated substrate.

-

Measure the signal using a microplate reader at the appropriate excitation/emission wavelengths or absorbance.

-

Calculate the percentage of SIRT3 activity relative to the vehicle control to determine the effect of this compound.

Visualizations

Signaling Pathway Diagram

Caption: this compound activates AMPK, leading to SIRT3 activation and improved mitochondrial function.

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's effect on the AMPK-SIRT3 pathway.

Logical Relationship Diagram

Caption: Logical flow of this compound's action through the AMPK-SIRT3 pathway to therapeutic outcomes.

References

Cellular Targets of Calenduloside E in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the cellular targets and mechanisms of action of Calenduloside E, an oleanane-type triterpenoid saponin, in various cancer cell lines. The information is compiled from preclinical studies and is intended to inform further research and drug development efforts.

Quantitative Data on Cytotoxic Activity

This compound and its derivatives have demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that much of the detailed mechanistic work has been performed on the 6'-methyl ester derivative of this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hrs) | Assay Method |

| This compound | CT-26 | Mouse Colon Carcinoma | 20 - 25[1] | 24 | MTT |

| This compound 6'-methyl ester | CT-26 | Mouse Colon Carcinoma | ~10[1] | 24 | MTT |

| This compound (as OAG) | HCT-116 | Human Colon Carcinoma | 18[2] | 72 | MTT |

| This compound (as OAG) | MCF7 | Human Breast Adenocarcinoma | 11.33[2] | 72 | MTT |

| This compound (as OAG) | MOLT-4 | Human T-cell Leukemia | 13.34[2] | 72 | MTT |

| This compound derivative | NCI-H460 | Human Large Cell Lung Cancer | 6[2] | 72 | CellTiter 96 |

(OAG refers to oleanolic acid glycosides, where this compound is a prime example.)

Core Cellular Mechanisms: Induction of Apoptosis and Cell Cycle Modulation

The primary mechanism of anticancer activity for this compound and its derivatives appears to be the induction of apoptosis, or programmed cell death, and modulation of the cell cycle.

Apoptosis Induction

Studies on this compound 6'-methyl ester in CT-26 mouse colon carcinoma cells have shown that it activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[1]. This is a common mechanism for oleanane-type saponins[3]. Key events in this process include:

-

Activation of Caspase Cascade: Treatment with this compound 6'-methyl ester leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3)[4][5].

-

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[4][5].

-

DNA Fragmentation: The apoptotic process culminates in the fragmentation of nuclear DNA[1].

-

Phosphatidylserine Externalization: A key indicator of early apoptosis, the externalization of phosphatidylserine, is observed through Annexin V staining[1].

The diagram below illustrates the proposed apoptotic signaling pathway initiated by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound 6'-methyl ester has been shown to affect cell cycle progression in CT-26 cells. Treatment with the compound leads to a dose-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA[1]. At a concentration of 25 µM, nearly all cells were found in the sub-G1 phase after 12 hours of incubation[1]. While specific data for this compound in human cancer cell lines is limited, oleanolic acid, its aglycone, is known to induce cell cycle arrest at different phases depending on the cell type[6][7].

Other Potential Signaling Pathways

While the apoptotic pathway is a primary target, other signaling pathways may also be modulated by this compound.

-

PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Oleanolic acid and its derivatives have been shown to inhibit this pathway in various cancer cells, leading to decreased proliferation and survival[8].

-

MAPK Pathway (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oleanane-type saponins have been reported to modulate MAPK signaling, which can contribute to their anticancer effects[3].

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in inflammation and cell proliferation. This compound has been shown to inhibit the ROS-mediated JAK1-STAT3 signaling pathway in the context of inflammation, suggesting a potential role in cancers where this pathway is active[9].

-

AMPK-SIRT3 Pathway: this compound has been reported to regulate the AMPK-SIRT3 pathway to improve mitochondrial function in non-cancer contexts[2]. The relevance of this to its anticancer activity warrants further investigation.

The following diagram provides a simplified overview of these potential interconnected signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data is then used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with this compound for the indicated time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Caspase Activation

This technique is used to detect the cleavage of caspases, a key event in apoptosis.

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against pro-caspases and cleaved caspases (e.g., caspase-3, -8, -9) and PARP overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

The following diagram illustrates a general experimental workflow for studying the effects of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are promising anticancer agents that primarily act by inducing apoptosis through both intrinsic and extrinsic pathways, and by modulating the cell cycle. While the PI3K/Akt and MAPK signaling pathways are likely involved, based on studies of related compounds, further research is needed to elucidate the precise molecular targets and signaling cascades affected by this compound in various human cancer cell lines. Future studies should focus on validating the mechanisms observed in the CT-26 mouse model in a broader panel of human cancer cells and exploring the role of other potential signaling pathways to fully characterize the therapeutic potential of this compound.

References

- 1. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Roles of p53 and Caspases in Induction of Apoptosis in MCF-7 Breast Cancer Cells Treated with a Methanolic Extract of Nigella Sativa Seeds [journal.waocp.org]

- 4. This compound 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 抗炎化合物 | MCE [medchemexpress.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Calenduloside E in Inhibiting Cardiomyocyte Calcium Overload

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myocardial ischemia-reperfusion (MI/R) injury is a significant clinical challenge characterized by a cascade of detrimental cellular events, a key one being intracellular calcium overload. This overload triggers mitochondrial dysfunction, hypercontracture, and apoptosis, ultimately leading to cardiomyocyte death and impaired cardiac function. Calenduloside E (CE), a natural pentacyclic triterpenoid saponin isolated from Aralia elata, has emerged as a potent cardioprotective agent.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound mitigates calcium overload in cardiomyocytes. The core mechanism involves the enhanced interaction between L-type calcium channels (LTCC) and Bcl2-associated athanogene 3 (BAG3), leading to the autophagic degradation of LTCC, thereby reducing calcium influx and preventing subsequent cellular damage.[1][3] This document summarizes the key quantitative findings, details the experimental protocols used to elucidate this pathway, and provides visual representations of the underlying biological processes.

The Core Mechanism: BAG3-Mediated Autophagic Degradation of L-Type Calcium Channels

Intracellular calcium homeostasis is critical for normal cardiomyocyte function. During MI/R injury, a massive influx of Ca²⁺ through L-type calcium channels (LTCC) contributes significantly to pathological calcium overload.[1] Research has demonstrated that this compound does not directly block the LTCC in the manner of traditional calcium channel blockers. Instead, it modulates the cellular machinery responsible for protein degradation to reduce the number of functional channels on the cell surface.

The central mechanism is as follows:

-

Enhanced LTCC-BAG3 Interaction: this compound promotes and enhances the physical interaction between the LTCC and Bcl2-associated athanogene 3 (BAG3).[1][4]

-

Autophagy-Lysosomal Pathway Activation: This CE-facilitated interaction targets the LTCC for degradation. Notably, this process occurs not through the common ubiquitination-proteasome pathway, but via the autophagy-lysosomal pathway.[3][5]

-

Reduced Calcium Influx: The resulting degradation of LTCC leads to a decrease in the density of these channels on the cardiomyocyte membrane. This, in turn, suppresses the excessive L-type calcium current (ICa,L) during a reperfusion event, thereby inhibiting calcium overload.[4][5]

-

Cardioprotection: By preventing calcium overload, CE protects cardiomyocytes from apoptosis and necrosis, preserves mitochondrial function, and improves overall cardiac contractile function following an ischemic event.[1][2]

References

- 1. This compound suppresses calcium overload by promoting the interaction between L-type calcium channels and Bcl2-associated athanogene 3 to alleviate myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound protects against myocardial ischemia-reperfusion injury induced calcium overload by enhancing autophagy and inhibiting L-type Ca2+ channels through BAG3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Occurrence and Quantification of Calenduloside E in the Amaranthaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of Calenduloside E, a bioactive triterpenoid saponin, within the plant family Amaranthaceae. It details the distribution of this compound across various species and plant organs, presenting quantitative data in a structured format for comparative analysis. Furthermore, this guide outlines the detailed experimental protocols for the extraction, separation, and quantification of this compound, primarily focusing on the validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methodology. The potential biological significance of this compound is also discussed, with diagrams illustrating key signaling pathways implicated in its activity. This document serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the therapeutic potential of saponins from the Amaranthaceae family.

Introduction to this compound and the Amaranthaceae Family

The Amaranthaceae family is a large and diverse group of flowering plants, encompassing over 175 genera and 2,000 species.[1][2] These plants are distributed worldwide and include a variety of herbs, shrubs, and small trees, some of which are utilized as food sources and traditional medicines.[1][2] A significant class of secondary metabolites found in this family are the triterpene saponins, which are known for their diverse chemical structures and wide range of biological activities, including cytotoxic, immunomodulatory, hepatoprotective, and antiviral effects.[1][2]

This compound is a pentacyclic triterpenoid saponin with an oleanolic acid aglycone.[3] It has garnered scientific interest due to its potential therapeutic properties, such as anti-inflammatory and anti-apoptotic activities.[4] Studies have shown that this compound may alleviate conditions like atherosclerosis, acute liver injury, and myocardial ischemia/reperfusion injury by modulating various signaling pathways.[4] While initially identified in species outside the Amaranthaceae family, recent research has confirmed its presence and quantified its levels in several Amaranthaceae species, highlighting them as a potential source for this bioactive compound.[3]